2-nitro-4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate
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Overview
Description
2-NITRO-4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE: is a complex organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of nitro groups, a formamido group, and a naphthalene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE can be achieved through a multi-step process involving the following key steps:
Nitration of Aromatic Compounds: The initial step involves the nitration of an aromatic compound to introduce nitro groups. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Condensation Reaction: The final step involves a condensation reaction between the nitroaromatic intermediate and naphthalene-1-carboxylic acid. This reaction can be facilitated by using a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-NITRO-4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE: undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Hydrolysis: The ester linkage in the naphthalene-1-carboxylate moiety can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Electrophilic Substitution Reagents: Halogens (chlorine, bromine), sulfuric acid.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or sulfonated derivatives.
Hydrolysis: Naphthalene-1-carboxylic acid and corresponding alcohol.
Scientific Research Applications
2-NITRO-4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE: has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-NITRO-4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the formamido and naphthalene moieties can engage in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-NITRO-4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE
- 2-NITRO-4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL TOLUATE
Comparison
- Structural Differences : The primary difference lies in the carboxylate moiety, where naphthalene-1-carboxylate is replaced by benzoate or toluate in similar compounds.
- Reactivity : The presence of different carboxylate groups can influence the compound’s reactivity, particularly in substitution and hydrolysis reactions.
- Applications : While all these compounds may have similar applications in medicinal chemistry and materials science, the specific properties of the naphthalene-1-carboxylate moiety can impart unique electronic or optical characteristics, making it more suitable for certain applications.
Properties
Molecular Formula |
C25H16N4O7 |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
[2-nitro-4-[(E)-[(2-nitrobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C25H16N4O7/c30-24(20-9-3-4-11-21(20)28(32)33)27-26-15-16-12-13-23(22(14-16)29(34)35)36-25(31)19-10-5-7-17-6-1-2-8-18(17)19/h1-15H,(H,27,30)/b26-15+ |
InChI Key |
QTSHPDCZMJPHOU-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)/C=N/NC(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)C=NNC(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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